molecular formula C14H19NO2 B14864042 Methyl 3-(benzylamino)-3-cyclopropylpropanoate

Methyl 3-(benzylamino)-3-cyclopropylpropanoate

Cat. No.: B14864042
M. Wt: 233.31 g/mol
InChI Key: PREQQMGAUBAQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzylamino)-3-cyclopropylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a cyclopropylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylamino)-3-cyclopropylpropanoate typically involves the reaction of methyl 3-cyclopropylpropanoate with benzylamine. The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions or in an appropriate solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-(benzylamino)-3-cyclopropylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylpropanoate moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzylamino)-3-phenylpropanoate
  • Methyl 3-(benzylamino)-3-cyclopropylbutanoate
  • Methyl 3-(benzylamino)-3-cyclopropylpentanoate

Uniqueness

Methyl 3-(benzylamino)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 3-(benzylamino)-3-cyclopropylpropanoate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)9-13(12-7-8-12)15-10-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3

InChI Key

PREQQMGAUBAQLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CC1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.